molecular formula C11H13NO4 B1319367 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid CAS No. 1016728-16-7

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

Cat. No. B1319367
Key on ui cas rn: 1016728-16-7
M. Wt: 223.22 g/mol
InChI Key: KPSZPJTYJAGKSF-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 24% yield starting from ethyl 6-chloronicotinate and tetrahydrofuran-2-ylmethanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (d, 1 H), 8.14 (dd, 1 H), 6.90 (d, 1 H), 4.23-4.35 (m, 2 H), 4.10-4.21 (m, 1 H), 3.72-3.82 (m, 1 H), 3.61-3.71 (m, 1 H), 1.92-2.03 (m, 1 H), 1.74-1.93 (m, 2 H), 1.58-1.70 (m, 1 H); MS (ESI) m/z 224[M+H+], m/z 222[M−H+];
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[O:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][OH:19]>>[O:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][O:19][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)COC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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